

Chemo-Structural Architectures: 2-Substituted Morpholine Furan Compounds

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Compound of Interest

Compound Name: *2-Furan-2-yl-2-morpholin-4-yl-ethylamine*

CAS No.: 876717-86-1

Cat. No.: B2424646

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Executive Summary: The Pharmacophore Fusion

The fusion of a morpholine ring with a furan moiety creates a structural hybrid that leverages the physicochemical advantages of the morpholine (solubility, metabolic stability, hydrogen bonding) with the electronic richness of the furan (aromatic pi-stacking, hydrogen bond accepting).

While morpholine is a "privileged scaffold" found in drugs like Gefitinib and Linezolid, the furan ring is often viewed with caution due to potential metabolic liabilities. This guide dissects the 2-(furan-2-yl)morpholine scaffold, providing validated synthetic routes and critical structure-activity relationship (SAR) insights to navigate the toxicity-efficacy trade-off.

Core Structural Value

- Morpholine (C2-Substitution): Introduces chirality and vectors for exploring solvent-accessible pockets in protein targets (e.g., Kinases, GPCRs).
- Furan: Acts as a bioisostere for phenyl or pyridine rings, reducing lipophilicity (LogP) while maintaining planarity.

Synthetic Architectures: Construction of the Core

Constructing the 2-substituted morpholine ring specifically with a furan substituent requires overcoming the sensitivity of the furan ring to strong acids and oxidants. Two primary methodologies are recommended: the modern SnAP Reagent approach and the classical Amino-Alcohol Cyclization.

Method A: SnAP Reagent Annulation (The "Bode" Protocol)

Mechanism: This is the most efficient modern method for generating 2-substituted morpholines. It utilizes Stannyl Amine Protocol (SnAP) reagents which react with aldehydes (in this case, furfural) to form the morpholine ring in a single step under mild conditions.

- Advantages: High functional group tolerance; avoids harsh cyclization conditions that degrade furan.
- Key Reagent: SnAP-M (Morpholine precursor) + Furan-2-carboxaldehyde.

Method B: Epoxide Ring-Opening & Cyclization

Mechanism: A stepwise approach involving the ring-opening of a furan-substituted epoxide by an amine, followed by cyclization.

- Epoxidation: Conversion of 2-vinylfuran to the corresponding epoxide (challenging due to furan sensitivity).
- Ring Opening: Nucleophilic attack by ethanolamine derivatives.
- Cyclization: Intramolecular etherification (often requiring Mitsunobu conditions or base-mediated closure).

Critical SAR & Metabolic Liability (The "Furan Alert")

Researchers must address the metabolic activation of the furan ring.

The Toxicity Pathway

Furan rings are susceptible to oxidation by Cytochrome P450 2E1 (CYP2E1).^[1] This generates a cis-2-butene-1,4-dial, a highly reactive Michael acceptor that covalently binds to proteins and

DNA, leading to hepatotoxicity.

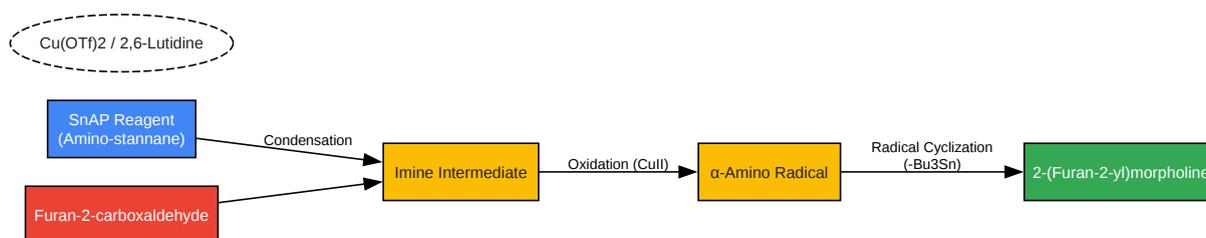
Mitigation Strategies:

- C2/C5 Substitution: Blocking the alpha-positions of the furan ring reduces metabolic oxidation rates.
- Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) to the furan ring destabilizes the oxonium intermediate.
- Scaffold Hopping: If toxicity is unmanageable, replacing furan with oxazole or isoxazole retains geometry while eliminating the metabolic alert.

Visualization of Pathways[2]

Diagram 1: SnAP Synthesis of 2-(Furan-2-yl)morpholine

This diagram illustrates the radical-mediated cyclization mechanism used to construct the scaffold.

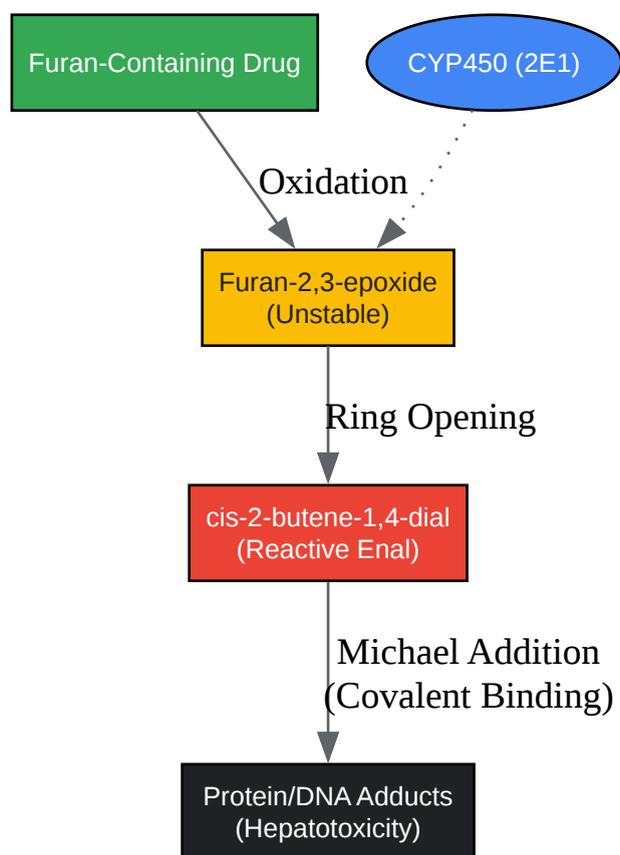


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Caption: Figure 1. Single-step annulation of furfural using SnAP reagents via copper-mediated radical cyclization.

Diagram 2: Metabolic Bioactivation of Furan

This diagram details the toxicity mechanism that researchers must mitigate during lead optimization.



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Caption: Figure 2.[2] Metabolic bioactivation pathway of furan rings leading to reactive dialdehyde toxicity.[1]

Detailed Experimental Protocol

Target Compound: 2-(Furan-2-yl)-4-tosylmorpholine (Precursor to free amine)

Reagents & Equipment[3][5]

- Substrate: Furan-2-carboxaldehyde (1.0 equiv)
- Reagent: SnAP-M Reagent (1.0 equiv)[3]
- Catalyst: $\text{Cu}(\text{OTf})_2$ (1.0 equiv)[4]
- Ligand: 2,6-Lutidine (1.0 equiv)[4]

- Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio)
- Purification: Silica gel chromatography[3][5]

Step-by-Step Methodology

- Imine Formation:
 - In a flame-dried flask, dissolve Furan-2-carboxaldehyde (1.0 mmol) in DCM (5 mL).
 - Add SnAP-M reagent (1.0 mmol) and 4Å molecular sieves.
 - Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.
 - Filter through a celite plug to remove sieves and concentrate in vacuo to isolate the crude imine.
- Radical Cyclization:
 - Resuspend the crude imine in a mixture of DCM:HFIP (4:1, 10 mL).
 - Add 2,6-Lutidine (1.0 mmol) followed by Cu(OTf)₂ (1.0 mmol).
 - Note: The solution will turn a deep blue/green color.
 - Stir vigorously at RT for 12 hours under an inert atmosphere (Nitrogen/Argon).
- Workup & Purification:
 - Quench the reaction with 10% aqueous NH₄OH (to chelate copper).
 - Extract with DCM (3 x 10 mL). Wash combined organics with brine.
 - Dry over Na₂SO₄ and concentrate.
 - Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The furan-morpholine product typically elutes as a pale yellow oil.

- Validation:
 - ¹H NMR (CDCl₃): Look for the characteristic triplet of doublets at ~4.6 ppm (morpholine C2-H) and furan protons at 7.4, 6.3, and 6.2 ppm.

Quantitative Data Summary

| Parameter | Morpholine Scaffold | Furan Scaffold | 2-(Furan-2-yl)morpholine Hybrid |
|----------------------|---------------------|---------------------|----------------------------------|
| LogP (Lipophilicity) | -0.86 (Hydrophilic) | 1.34 (Lipophilic) | ~0.5 - 1.2 (Balanced) |
| H-Bond Acceptors | 2 (N, O) | 1 (O) | 3 (N, O, O) |
| Metabolic Stability | High | Low (CYP Oxidation) | Moderate (Requires substitution) |
| Solubility (aq) | Miscible | Poor | Moderate |
| Key Risk | None | Reactive Enals | Bioactivation |

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